(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
Description
This compound is a conjugated dienenitrile featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a penta-2,4-dienenitrile chain terminating in a 4-nitrophenyl group (E,E stereochemistry). Thiazole derivatives are known for diverse biological activities, including antifungal, antibacterial, and insecticidal properties .
Properties
IUPAC Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O2S/c21-17-8-6-15(7-9-17)19-13-27-20(23-19)16(12-22)3-1-2-14-4-10-18(11-5-14)24(25)26/h1-11,13H/b2-1+,16-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYXHCHHGSNJI-CRAVZTJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Its structure includes a thiazole ring and nitrophenyl substituents, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C20H13ClN2S
- Molecular Weight : 348.8 g/mol
- Purity : Typically 95% .
Research indicates that this compound exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of DMT1 : The compound has been shown to inhibit the Divalent Metal Transporter 1 (DMT1), which plays a critical role in iron uptake in the body. This inhibition may be significant in conditions where iron overload is a concern .
- Antibacterial Activity : Studies have demonstrated that thiazole derivatives possess antibacterial properties. For instance, compounds similar to this one have shown effective inhibition against Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.012 μg/mL, indicating potent antibacterial activity .
- Antiviral Potential : The compound's thiazole moiety may also contribute to antiviral activity. Thiazole derivatives have been evaluated for their effectiveness against various viruses, including herpes simplex virus (HSV) and feline coronavirus (FCoV), suggesting potential applications in antiviral therapies .
Efficacy Against Pathogens
The biological activity of this compound has been assessed in several studies:
- Antibacterial Studies : In vitro assays have indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its interaction with bacterial enzymes, leading to effective inhibition .
- Antiviral Studies : Compounds with similar structures have been shown to possess antiviral properties against HSV and other viruses. The mechanism involves interference with viral replication processes .
Case Studies and Research Findings
Several studies highlight the biological activity of thiazole derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the nitrophenyl group is believed to enhance the cytotoxic effects against certain cancer types. Preliminary in vitro studies suggest that this compound could be further explored for its anticancer potential .
- Enzyme Inhibition :
Agricultural Applications
- Pesticidal Activity :
- Herbicide Development :
Materials Science Applications
-
Organic Electronics :
- The electronic properties of compounds like (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of similar compounds suggests they may have favorable charge transport characteristics .
- Polymer Chemistry :
Case Studies
- Antimicrobial Testing :
- Cytotoxicity Assays :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazole Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations:
Electron Effects : The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to analogues with thiophene or benzodioxolyl substituents. This may influence reactivity in charge-transfer interactions or catalytic processes.
Biological Activity : Compounds with nitroaryl groups (e.g., 4-nitrophenyl in the target compound and 3-nitrobenzylidene in ) are associated with kinase inhibition or antimicrobial effects, though specific data for the target compound requires further study.
Comparison with Thiadiazole Derivatives
While thiadiazoles (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) share a heterocyclic core with thiazoles, key differences include:
- Electronic Structure : Thiadiazoles contain two nitrogen atoms in the ring, increasing electron deficiency compared to thiazoles.
- Bioactivity : Thiadiazoles are well-documented for insecticidal and fungicidal applications , whereas thiazoles with nitro groups may target different pathways (e.g., redox signaling).
Computational and Experimental Insights
Electronic Properties
- Multiwfn Analysis : Tools like Multiwfn enable electron density topology analysis, which could reveal charge distribution differences between the target compound and its benzodioxolyl analogue .
- Docking Studies : AutoDock4 has been used to predict binding modes of thiazole derivatives. For example, the 4-nitrophenyl group may enhance binding to hydrophobic pockets in enzymes, similar to observations in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
